7-(Trifluoromethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F3O |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5H |
InChI Key |
YADUKUMTQCUNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)OC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Trifluoromethyl Benzofuran and Its Derivatives
Strategies Involving Ortho-Substituted Phenols and Alkynyl Sulfoxides
A notable strategy for synthesizing 7-(trifluoromethyl)benzofuran involves the reaction of ortho-substituted phenols with alkynyl sulfoxides. rsc.orgresearchgate.net This method leverages an interrupted Pummerer reaction to construct the benzofuran (B130515) core. nih.gov
Charge-Accelerated-Sigmatropic Rearrangements and Substituent Migration
The reaction between 2-trifluoromethylphenol and an alkynyl sulfoxide (B87167), facilitated by trifluoroacetic anhydride (B1165640) (TFAA), proceeds smoothly to yield this compound. rsc.orgresearchgate.net This transformation occurs via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. rsc.orgnih.gov The mechanism involves the electrophilic activation of the alkynyl sulfoxide by TFAA, followed by a nucleophilic attack from the phenol (B47542). This sequence leads to the formation of an intermediate that undergoes the sigmatropic rearrangement, ultimately resulting in the formation of the benzofuran ring. nih.gov
Interestingly, this methodology can also lead to unusual substituent migration. rsc.org For instance, the reaction of o-cresol (B1677501) with an alkynyl sulfoxide in the presence of TFAA can produce a mixture of 7-methyl- and 4-methyl-substituted benzofurans. rsc.orgresearchgate.net This observation highlights the complex nature of the rearrangement and the potential for unexpected product formation depending on the substitution pattern of the starting phenol. rsc.org The formation of these rearranged products is thought to occur through a process involving C-C bond formation at a substituted carbon, followed by migration of the substituent to an adjacent position. rsc.orgresearchgate.net
Mechanistic Role of Trifluoroacetic Acid Anhydride (TFAA) in Cyclization Pathways
Trifluoroacetic anhydride (TFAA) plays a crucial role in initiating the cyclization cascade. rsc.orgresearchgate.net As a powerful electrophilic activator, TFAA reacts with the alkynyl sulfoxide to generate a highly reactive sulfonium (B1226848) intermediate. nih.govontosight.aichemicalbook.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the phenol, which triggers the subsequent charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.gov The choice of the activating agent is critical; while TFAA is effective, other anhydrides or activating agents can also be employed, sometimes leading to different outcomes or requiring different reaction conditions. nih.gov The reaction is often carried out in a suitable solvent like dichloromethane (B109758), and the conditions are typically mild, often starting at 0 °C. nih.gov
Cyclization Reactions of o-Alkynylphenols for Trifluoromethylated Benzofurans
The cyclization of o-alkynylphenols is a well-established and versatile method for the synthesis of benzofurans, including those bearing a trifluoromethyl group. mdpi.comtandfonline.comresearchgate.net These reactions can be promoted by either transition metals or metal-free conditions.
Transition-Metal Catalyzed Approaches (e.g., Indium(III), Copper(I), Rhodium(I), Gold)
A variety of transition metals have been shown to effectively catalyze the intramolecular hydroalkoxylation of o-alkynylphenols to form the benzofuran ring. mdpi.com These catalysts function as π-acids, activating the alkyne toward nucleophilic attack by the phenolic oxygen. mdpi.com
Indium(III), Copper(I), and Rhodium(I) catalysts have been successfully employed in these cyclization reactions. mdpi.comacs.orgacs.org For example, rhodium(I) catalysts, in the presence of a bidentate ligand, can facilitate the cyclization of o-alkynylphenols to form 2-alkyl- or aryl-substituted benzofurans. acs.org
Gold catalysts are also highly effective for this transformation, activating the alkyne for the ring-closing addition. mdpi.comresearchgate.net
Silver catalysts, such as AgNTf2, have been used in the synthesis of trifluoroethylated benzofurans from trifluoromethyl propynols and phenols. researchgate.net
Palladium catalysts are also widely used, often in cascade reactions that form the o-alkynylphenol in situ followed by cyclization. mdpi.com
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Rh(I)/BINAP | o-alkynylphenol | 2,3-disubstituted benzofuran | Good to Excellent | acs.org |
| AgNTf2 | Trifluoromethyl propynol (B8291554) and phenol | Trifluoroethylated benzofuran | Moderate to Good | researchgate.net |
| Cu(I) | o-hydroxybenzaldehyde, amine, alkyne | Substituted benzofuran | Good to Excellent | nih.gov |
Metal-Free Conditions and Mechanism Elucidation
Metal-free approaches for the cyclization of o-alkynylphenols offer an attractive alternative to transition-metal-catalyzed methods, avoiding potential issues with metal contamination in the final products. mdpi.comrsc.orgbohrium.com These reactions are typically promoted by bases or strong acids. tandfonline.comnih.gov
For instance, o-alkynylphenols can be cyclized using a base such as potassium tert-butoxide. tandfonline.com The choice of solvent can be crucial in these reactions; for example, treatment of certain intermediates with potassium tert-butoxide in DMF can lead to the formation of 2-(trifluoromethyl)benzofurans, while using diethyl ether as the solvent can yield the corresponding o-alkynylphenols. tandfonline.com
Iodocyclization, using iodine, provides a route to 3-iodo-2-trifluoromethyl-substituted benzofurans from o-alkynylphenols. tandfonline.com Under acidic conditions, such as with triflic acid, o-alkynylphenols can also undergo cyclization to form benzofuran derivatives. nih.gov
Dearomatization Approaches for Trifluoromethylated Benzofurans
Dearomatization of benzofurans represents a powerful strategy for accessing trifluoromethylated dihydrobenzofuran and related saturated heterocyclic structures. nih.govacs.orgresearchgate.net These methods introduce new functional groups across the 2- and 3-positions of the benzofuran ring.
One such approach involves a mild, dearomatization-enabled ortho-selective C-H functionalization. acs.org This reaction utilizes a hypervalent iodine reagent to generate a phenoxonium intermediate, which then reacts with hexafluoroacetylacetone. The resulting fluorinated dihydrobenzofuran product can be subsequently transformed into dihydrobenzofuran and benzofuran products that are decorated with a 2-trifluoromethyl group. acs.org
Other dearomatization strategies include cycloadditions, hydrogenations, cyclopropanations, and radical additions. nih.gov For example, a photoredox-catalyzed dearomatizing fluoroaroylation of benzofurans using aroyl fluorides has been developed. nih.gov This method allows for the formation of both a C-C and a C-F bond in a single step. nih.gov
| Reagent | Substrate | Product | Key Feature | Reference |
| Hypervalent Iodine / Hexafluoroacetylacetone | Phenol | 2-Trifluoromethyl-decorated dihydrobenzofuran | ortho-selective C-H functionalization | acs.org |
| Aroyl Fluoride (B91410) / Photoredox Catalyst | Benzofuran | 2,3-Fluoroaroylated dihydrobenzofuran | Radical/radical cation cross-coupling | nih.gov |
Utilization of Hypervalent Iodine Reagents and Phenoxonium Intermediates
The synthesis of trifluoromethylated benzofurans can be achieved through a dearomatization approach that relies on hypervalent iodine reagents. researchgate.net This method involves the generation of a phenoxonium intermediate from a corresponding phenol precursor. The reaction's success is highly dependent on the specific hypervalent iodine reagent used, the choice of solvent, and the precise order of reagent addition. researchgate.net This strategy highlights the utility of hypervalent iodine compounds, which are known for their role in a wide array of organic transformations, including oxidations, arylations, and the formation of heterocyclic systems. nih.gov These reagents, often considered environmentally benign alternatives to heavy metals, can promote unique chemical transformations that are otherwise difficult to achieve. nih.govfrontiersin.org
Homologation Reactions of Salicylaldehyde (B1680747) Derivatives
A highly effective route to 3-trifluoromethyl-substituted benzofurans begins with the homologation of commercially available salicylaldehyde derivatives. acs.orgnih.govfigshare.com This process directly yields 3-trifluoromethyl-substituted dihydrobenzofuranols, which serve as key intermediates that can be subsequently converted to the desired benzofurans. acs.orgfigshare.com
In situ Generation of Trifluoromethyl Diazomethane (B1218177)
A critical component of this homologation reaction is the use of trifluoromethyl diazomethane (CF₃CHN₂). acs.org To circumvent the challenges of handling the potentially explosive diazo compound directly, it is generated in situ. acs.orgresearchgate.netresearchgate.net The standard procedure involves the reaction of trifluoroethylamine hydrochloride (F₃CCH₂NH₂·HCl) with sodium nitrite (B80452) (NaNO₂) in a biphasic solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and water, at 0 °C. acs.orgacs.org This method provides a practical and safer way to utilize the reactive trifluoromethyl diazomethane for subsequent transformations. acs.orgresearchgate.net
Lewis Acid Catalysis in Dihydrobenzofuranol Formation and Subsequent Dehydration
The reaction between the in situ-generated trifluoromethyl diazomethane and a salicylaldehyde derivative is mediated by a Lewis acid. acs.org An initial screening of various Lewis acids, such as ZrCl₄, AlCl₃, TiCl₄, and SnCl₅, showed limited success. acs.orgacs.org However, boron trifluoride diethyl etherate (BF₃•OEt₂) was identified as a superior catalyst, providing the desired 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol in high yield. acs.orgacs.org The proposed mechanism involves the coordination of the Lewis acid to the aldehyde, which activates it for nucleophilic attack by the diazomethane. This is followed by the migration of the phenyl ring and subsequent hemiacetal formation. acs.org The resulting dihydrobenzofuranol can then be dehydrated to furnish the corresponding C3-substituted trifluoromethyl benzofuran. acs.orgfigshare.com
Table 1: Optimization of Lewis Acid for Dihydrobenzofuranol Synthesis Reaction of salicylaldehyde with in situ generated CF₃CHN₂.
| Entry | Lewis Acid | Equivalents | Yield (%) |
| 1 | ZrCl₄ | 1.1 | 18 |
| 2 | AlCl₃ | 1.1 | 25 |
| 3 | TiCl₄ | 1.1 | 45 |
| 4 | SnCl₄ | 1.1 | 51 |
| 5 | SbCl₅ | 1.1 | 55 |
| 6 | BF₃•OEt₂ | 1.8 | 74 |
| 7 | BF₃•OEt₂ | 0.2 | 12 |
Data sourced from Organic Letters, 2011, 13(22), 5984-5985. acs.orgacs.org
This optimized protocol is effective for a broad range of salicylaldehydes, including those with both electron-donating and electron-withdrawing substituents, demonstrating its wide applicability. acs.org
C-H Arylation Reactions for Functionalized Trifluoromethylbenzofurans
Direct C-H arylation represents a powerful and atom-economical strategy for elaborating the core structure of benzofurans, including those bearing a trifluoromethyl group. kaist.ac.krnih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste. beilstein-journals.org Palladium catalysis is a cornerstone of these methods, enabling the formation of C-C bonds at positions that might be difficult to access through classical cross-coupling reactions. kaist.ac.krnih.gov
Palladium-Catalyzed Regioselective Arylation with Triarylantimony Difluorides
A notable method for the functionalization of benzofurans is the palladium-catalyzed regioselective C-H arylation at the C2-position using triarylantimony difluorides (Ar₃SbF₂) as the arylating agents. mdpi.comnih.gov These antimony reagents are advantageous due to their stability and ease of handling. mdpi.com The reaction is typically performed using a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) with copper(II) chloride (CuCl₂) as an oxidant under aerobic conditions. mdpi.comnih.gov This process facilitates the synthesis of a variety of 2-arylbenzofurans in moderate to high yields. mdpi.com The reactivity in this transformation is sensitive to the electronic properties of the substituents on the triarylantimony difluoride, with electron-donating groups on the aryl donor leading to higher reactivity. mdpi.comnih.gov
One-Pot Synthesis Protocols for Trifluoromethylated Benzofuran Scaffolds
One-pot syntheses are highly sought after in modern organic chemistry for their efficiency, reduced waste, and operational simplicity. Several such protocols have been developed for constructing trifluoromethylated benzofuran scaffolds.
One approach involves the gallium(III) chloride-mediated reaction between the lithium salt of a phenol and methyl trifluoropyruvate, which yields a 3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one derivative in a single step. tandfonline.comtandfonline.com This showcases the ability of a strong Lewis acid to orchestrate the formation of the benzofuranone core efficiently. tandfonline.com
Another powerful one-pot strategy enables the synthesis of functionalized benzofurans through a transition-metal-free process. mdpi.comsemanticscholar.org This method involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, proceeding through a Smiles rearrangement to construct the benzofuran ring. mdpi.comsemanticscholar.org This protocol has been successfully applied to produce derivatives like 1-(3-Amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one in excellent yield, highlighting its efficiency and mild reaction conditions. semanticscholar.org
Alternative Routes Utilizing Building Blocks with Trifluoromethyl Groups
This section details synthetic methods that commence with substrates already containing a trifluoromethyl (CF3) or a related fluorinated group. Such approaches are valuable for their directness and ability to control the position of the CF3 group from the outset of the synthetic sequence.
One notable strategy involves the cyclization of precursors derived from trifluoro-containing C3 synthons. A novel and convenient method has been reported for the synthesis of 2-(trifluoromethyl)benzofurans starting from phenols. tandfonline.com In this process, phenols are first converted to 2-chloro-3,3,3-trifluoropropenyl phenyl acetates. tandfonline.com The subsequent base-induced cyclization of these acetates is highly dependent on the solvent used; dipolar aprotic solvents like DMF favor the direct formation of 2-(trifluoromethyl)benzofurans in excellent yields. tandfonline.com In contrast, using solvents such as diethyl ether (Et2O) leads to the formation of an o-alkynylphenol intermediate, which can then be cyclized in a separate step. tandfonline.com
Table 1: Base-Induced Cyclization of a Phenyl Acetate Derivative
| Substrate | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2-chloro-3,3,3-trifluoropropenyl phenyl acetate | t-BuOK (3.0 equiv), DMF, 0 °C to rt, 27 h | 2-(Trifluoromethyl)benzofuran | 92% (GC) | tandfonline.com |
Another powerful technique utilizes trifluorodiazoethane (CF3CHN2) to convert salicylaldehydes into trifluoromethyl-substituted dihydrobenzofuranols. acs.org The trifluorodiazoethane is typically generated in situ from 2,2,2-trifluoroethylamine (B1214592) hydrochloride. acs.org The resulting furanols can then be readily dehydrated to furnish the corresponding 3-(trifluoromethyl)benzofurans. acs.org This two-step process is efficient for a range of electronically diverse salicylaldehydes, providing access to various substituted 3-(trifluoromethyl)benzofuran (B2529890) derivatives. acs.org
Table 2: Synthesis of 3-(Trifluoromethyl)benzofuranols and Subsequent Dehydration
| Substrate | Reagents/Conditions | Intermediate Product | Yield | Dehydration Step | Final Product | Yield | Citation |
|---|---|---|---|---|---|---|---|
| Salicylaldehyde | CF3CH2NH2·HCl, NaNO2, BF3·OEt2, CH2Cl2/H2O, -78 °C | 3-(Trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 82% | p-TsOH, Toluene, reflux | 3-(Trifluoromethyl)benzofuran | 80% | acs.org |
| 5-Bromosalicylaldehyde | CF3CH2NH2·HCl, NaNO2, BF3·OEt2, CH2Cl2/H2O, -78 °C | 6-Bromo-3-(trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 75% | - | - | - | acs.org |
| 3,5-Di-tert-butylsalicylaldehyde | CF3CH2NH2·HCl, NaNO2, BF3·OEt2, CH2Cl2/H2O, -78 °C | 4,6-Di-tert-butyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 81% | - | - | - | acs.org |
Furthermore, synthetic routes to trifluoroethylated benzofuran derivatives, which are structurally related to trifluoromethyl benzofurans, also rely on CF3-containing building blocks. One such method is the silver-catalyzed annulation of trifluoromethyl propynols with phenols, which proceeds through a cascade of Friedel-Crafts propargylation, Michael-type addition, and a 1,3-H shift to yield trifluoroethylated benzofurans. researchgate.net Another approach involves the copper-catalyzed reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene to produce 2-trifluoroethyl-substituted benzofurans. researchgate.net
The Sonogashira cross-coupling reaction is a foundational method for preparing key precursors for these cyclizations, particularly o-alkynylphenols. wikipedia.orgacs.org This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org By starting with a trifluoromethyl-substituted alkyne or a trifluoromethyl-substituted iodophenol, the CF3 group can be precisely positioned in the precursor molecule prior to the final ring-closing step. acs.org
Chemical Reactivity and Derivatization Studies of 7 Trifluoromethyl Benzofuran
Reactivity of the Benzofuran (B130515) Core
The benzofuran ring system consists of a fused benzene (B151609) and furan (B31954) ring. The reactivity of this core is dictated by the interplay of the aromatic sextet of the benzene ring and the electron-rich nature of the furan ring.
In an unsubstituted benzofuran, the most reactive sites toward electrophiles are typically the C2 and C3 positions of the furan ring, with a general preference for the C2 position due to the formation of a more stable cationic intermediate (a sigma complex) that is stabilized by the benzene ring.
The electron-rich character of the benzofuran ring system generally makes it resistant to nucleophilic aromatic substitution. However, the electron-withdrawing nature of the C7-trifluoromethyl group diminishes the electron density of the aromatic core, rendering it more susceptible to nucleophilic attack compared to the parent benzofuran. While direct nucleophilic substitution on the carbon atoms of the benzofuran core is not commonly reported without the presence of a leaving group, the increased electrophilicity of the ring system is a critical consideration.
Research into related fluorinated heterocycles shows that nucleophilic addition reactions can be a viable pathway for functionalization, particularly in activated systems or under catalytic conditions. For instance, compounds containing trifluoromethyl groups can participate as Michael acceptors or undergo addition reactions in the presence of strong nucleophiles.
Transformations Involving the Trifluoromethyl Moiety
The trifluoromethyl group is not merely an electronic modifier but can also participate directly in chemical transformations, offering unique avenues for derivatization.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. tcichemicals.com Its presence at the C7 position significantly lowers the electron density across the entire benzofuran ring system. This inductive withdrawal of electrons deactivates the ring towards electrophilic substitution while simultaneously increasing its susceptibility to nucleophilic attack. The CF3 group is known for its high stability and hydrophobicity, which can influence the physical properties and biological interactions of the molecule. tcichemicals.com
Despite the robustness of the C-F bonds, the trifluoromethyl group can be selectively transformed under specific reaction conditions. These strategies often leverage the unique electronic properties of the CF3 group to achieve controlled derivatization. For instance, ortho-deprotonation of benzotrifluorides allows for the introduction of various electrophiles at the position adjacent to the CF3 group. tcichemicals.com Furthermore, advancements in catalysis have enabled transformations that directly functionalize the C-F bonds. tcichemicals.com Photocatalysis has been employed for the selective conversion of aromatic trifluoromethyl groups into difluoroalkyl groups, which can then be used in further synthetic applications. Another strategy involves using the CF3 group as a synthetic handle for constructing more complex structures, such as the synthesis of ketones via C-F bond cleavage using Lewis acids like boron tribromide. tcichemicals.com
| Transformation Type | Description | Key Reagents/Conditions | Potential Product | Reference |
|---|---|---|---|---|
| Ortho-Deprotonation | Deprotonation at the position adjacent to the CF3 group, followed by reaction with an electrophile. | Strong base (e.g., BuLi), Electrophile | Ortho-functionalized benzotrifluoride | tcichemicals.com |
| Reductive Defluorination | Photocatalytic conversion of a CF3 group to a difluoroalkyl (CF2R) group. | Photoredox catalyst, Olefin, Blue light | Difluoroalkylated aromatic compound | |
| C-F Cleavage/Arylation | Lewis acid-mediated reaction with arenes to form ketones, utilizing the CF3 group as a carbonyl precursor. | Boron tribromide (BBr3), Arene | Benzophenone derivative | tcichemicals.com |
| Photochemical Hydrolysis | Light-mediated hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction is enhanced by electron-donating groups on the aromatic ring. | UV irradiation in water | Benzoic acid derivative | acs.orgfigshare.com |
Formation of Complex Molecular Architectures Utilizing 7-(Trifluoromethyl)benzofuran as a Building Block
This compound serves as a valuable building block for the synthesis of more complex and highly functionalized molecules, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be achieved from precursors like 2-trifluoromethylphenol through reactions involving substituent migration, which smoothly affords the 7-trifluoromethyl-substituted benzofuran core. rsc.org
Once formed, this scaffold can be incorporated into larger molecular frameworks. For example, benzofuran derivatives are key components in novel antifungal agents. mdpi.com The unique properties conferred by the CF3 group—such as metabolic stability and enhanced lipophilicity—make this compound an attractive starting point for drug discovery programs. mdpi.com Synthetic strategies can involve coupling reactions or further functionalization of the benzofuran core to build intricate structures, such as benzofuran-triazole hybrids, which have been investigated for their biological activities. mdpi.com
| Starting Material Class | Reaction/Strategy | Resulting Molecular Architecture | Potential Application | Reference |
|---|---|---|---|---|
| 2-Trifluoromethylphenol | Reaction with alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) (TFAA) | This compound derivative | Synthetic intermediate | rsc.org |
| Substituted Benzofurans | Click chemistry, coupling reactions | Benzofuran-triazole hybrids | Antifungal agents | mdpi.com |
| Salicylaldehydes | Homologation with in situ generated trifluoromethyl diazomethane (B1218177) | Trifluoromethyl-substituted dihydrobenzofuranols | Pharmaceutical intermediates | acs.org |
Coupling Reactions with Other Heterocyclic Scaffolds (e.g., Quinolines, Indoles)
The development of new therapeutic agents often involves the combination of different pharmacophores to enhance biological activity. Cross-coupling reactions are a powerful tool for creating these hybrid molecules. While direct, specific examples of coupling this compound with quinolines and indoles are not extensively detailed in readily available literature, the principles of modern cross-coupling chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are broadly applicable to a wide range of heterocyclic systems, including those containing trifluoromethyl groups.
The feasibility of such transformations is supported by studies on related trifluoromethylated heterocycles. For instance, Suzuki-Miyaura cross-coupling has been successfully employed for the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, demonstrating that the trifluoromethyl group is well-tolerated under these palladium-catalyzed reaction conditions. This suggests that a suitably functionalized this compound (e.g., a bromo or boronic acid derivative) could similarly undergo coupling with functionalized quinolines and indoles.
Furthermore, the Buchwald-Hartwig amination has been shown to be effective for the coupling of amines with trifluoromethyl-containing indoles. This reaction, which forms a carbon-nitrogen bond, is another key strategy for linking heterocyclic scaffolds. The robust nature of the N-CF3 motif under these conditions indicates that the trifluoromethyl group on the benzofuran ring is unlikely to interfere with the catalytic cycle.
While specific reaction data for the direct coupling of this compound with quinolines and indoles is sparse, the general reactivity of benzofurans and the demonstrated stability of the trifluoromethyl group in various cross-coupling reactions provide a strong basis for the synthetic viability of these transformations. The table below outlines hypothetical, yet plausible, reaction schemes based on established methodologies.
Table 1: Plausible Coupling Reactions of this compound Derivatives
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Suzuki-Miyaura | 2-Bromo-7-(trifluoromethyl)benzofuran | Quinoline-8-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 2-(Quinolin-8-yl)-7-(trifluoromethyl)benzofuran |
| Buchwald-Hartwig | 2-Bromo-7-(trifluoromethyl)benzofuran | Indole | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | 2-(Indol-1-yl)-7-(trifluoromethyl)benzofuran |
Esterification and Amide Synthesis for Linkage Formation
The formation of ester and amide bonds is fundamental in medicinal chemistry for creating prodrugs, bioisosteres, or for linking molecular fragments. These reactions are typically straightforward and can be applied to derivatives of this compound bearing appropriate functional groups, such as a carboxylic acid or an alcohol.
The synthesis of benzofuran-2-carboxylic acid derivatives is a well-established field. These derivatives can then be converted to their corresponding acid chlorides or activated esters, which readily react with alcohols or amines to form esters and amides, respectively. A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed to facilitate amide bond formation under mild conditions.
Studies on benzofuran-2-carboxamides have demonstrated that these compounds can be synthesized and further modified, for instance, through C-H activation and subsequent transamidation. This highlights the robustness of the benzofuran core and the amide linkage to various reaction conditions. While these studies may not specifically use the 7-trifluoromethyl substituted analog, the electronic effects of the trifluoromethyl group are not expected to fundamentally alter the course of these classical transformations.
The tables below provide illustrative examples of esterification and amide synthesis starting from a hypothetical this compound-2-carboxylic acid.
Table 2: Illustrative Esterification of this compound-2-carboxylic acid
| Reactant 1 | Reactant 2 (Alcohol) | Reagents | Product |
| This compound-2-carboxylic acid | Ethanol | H₂SO₄ (cat.), Reflux | Ethyl this compound-2-carboxylate |
| This compound-2-carboxylic acid | Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl this compound-2-carboxylate |
Table 3: Illustrative Amide Synthesis from this compound-2-carboxylic acid
| Reactant 1 | Reactant 2 (Amine) | Coupling Reagents | Product |
| This compound-2-carboxylic acid | Aniline | HATU, DIPEA, DMF | N-Phenyl-7-(trifluoromethyl)benzofuran-2-carboxamide |
| This compound-2-carboxylic acid | Piperidine | EDC, HOBt, CH₂Cl₂ | (this compound-2-yl)(piperidin-1-yl)methanone |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 7-(Trifluoromethyl)benzofuran. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed. In a recent study, the synthesis of 7-trifluoromethyl-substituted benzofuran (B130515) was achieved from 2-trifluoromethylphenol, and its structure was confirmed using these spectroscopic methods. rsc.org
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and spatial relationships of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for each of the five protons on the benzofuran core. The chemical shifts (δ) and coupling constants (J) reveal the electronic environment and neighboring protons, respectively. The protons on the furan (B31954) ring (H-2 and H-3) typically appear in a unique region of the spectrum compared to those on the benzene (B151609) ring (H-4, H-5, and H-6), and their coupling allows for unambiguous assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | Value | d | Value |
| H-3 | d | Value | Value |
| H-4 | d | Value | Value |
| H-5 | t | Value | Value |
| H-6 | d | Value | Value |
Note: Specific chemical shift and coupling constant values are determined from experimental data and may vary slightly depending on the solvent and instrument frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show nine signals for the benzofuran skeleton and one for the trifluoromethyl carbon. The chemical shifts are indicative of the carbon type (aromatic, olefinic, or quaternary). Furthermore, the carbon atoms bonded to or near the fluorine atoms (C-7 and the CF₃ carbon) exhibit characteristic splitting patterns (quartets) due to carbon-fluorine (C-F) coupling, which is a key diagnostic feature. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Key Characteristics |
|---|---|---|
| C-2 | Value | Furan ring carbon |
| C-3 | Value | Furan ring carbon |
| C-3a | Value | Quaternary bridgehead carbon |
| C-4 | Value | Aromatic CH |
| C-5 | Value | Aromatic CH |
| C-6 | Value | Aromatic CH |
| C-7 | Value | Quaternary, coupled to ¹⁹F |
| C-7a | Value | Quaternary bridgehead carbon |
| CF₃ | Value | Quartet due to ¹JCF coupling |
Note: Specific chemical shift values are determined from experimental data.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atoms within a molecule. For this compound, this analysis is crucial for confirming the presence and integrity of the CF₃ group. The spectrum is expected to show a single, sharp signal (a singlet) in a proton-decoupled experiment, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. rsc.orgrsc.org
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C7-CF₃ | ca. -60 to -64 | s |
Note: The chemical shift is relative to a standard (e.g., CFCl₃) and is characteristic for an aryl trifluoromethyl group. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays a series of absorption bands that confirm its key structural features. These include aromatic C-H stretching, C=C stretching from the fused ring system, and the C-O-C stretching of the furan ring. Most notably, the spectrum is characterized by very strong and sharp absorption bands in the 1300-1100 cm⁻¹ region, which are definitive for the C-F stretching vibrations of the trifluoromethyl group.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1300-1100 | C-F Stretch (CF₃) | Very Strong |
| ~1250 | Aryl Ether C-O Stretch | Strong |
Note: Values are typical ranges for the specified functional groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision. This allows for the unambiguous confirmation of the molecular formula. For this compound, HRMS analysis would be used to verify the molecular formula C₉H₅F₃O. The experimentally measured mass is compared to the theoretically calculated (exact) mass, with a match within a very small tolerance (typically <5 ppm) confirming the formula.
Table 5: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅F₃O |
| Calculated Exact Mass [M]⁺ | 186.0292 |
| Observed Mass [M]⁺ | Value |
| Difference (ppm) | <5 |
Note: The observed mass is determined experimentally via techniques like Electron Impact (EI) or Electrospray Ionization (ESI). rsc.org
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Conformation
Single Crystal X-Ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. If a suitable crystal of this compound could be grown, SC-XRD would provide precise data on bond lengths, bond angles, and torsional angles. rsc.org This would unequivocally confirm the connectivity of the atoms and the planarity of the benzofuran ring system. Furthermore, it would reveal the conformation of the trifluoromethyl group relative to the ring and detail any intermolecular interactions, such as stacking, in the crystal lattice. While the technique is powerful, its application is contingent on the ability to produce high-quality single crystals of the compound.
Vibrational Spectroscopy Applications in Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the conformational analysis of molecules like this compound. gammadata.senih.gov These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. researchgate.net By comparing experimental spectra with theoretical calculations, typically employing density functional theory (DFT), researchers can identify the most stable conformers and understand the dynamics of conformational changes. nih.govbohrium.com
The conformational landscape of this compound is primarily determined by the orientation of the trifluoromethyl (CF₃) group relative to the benzofuran ring. While the benzofuran scaffold itself is largely planar, rotation around the C₇-CF₃ bond can give rise to different staggered or eclipsed conformations. uj.ac.za Each of these conformers will have a unique set of vibrational frequencies.
The process of conformational analysis using vibrational spectroscopy typically involves the following steps:
Computational Modeling : The potential energy surface of the molecule is scanned by rotating the substituent group (in this case, the CF₃ group) to identify all possible stable conformers (local minima). researchgate.net Quantum chemical calculations, such as those using the B3LYP method with a suitable basis set (e.g., 6-311++G(d,p)), are performed to optimize the geometry of each conformer and calculate their theoretical vibrational frequencies and intensities. researchgate.net
Experimental Spectroscopy : High-resolution FT-IR and Raman spectra of the compound are recorded in the gas phase, in solution, or as a solid. sciencesconf.org Gas-phase studies are often preferred for conformational analysis as they minimize intermolecular interactions. conicet.gov.ar
Spectral Assignment and Comparison : The experimental vibrational bands are assigned to specific vibrational modes (e.g., stretching, bending, torsions) with the aid of the theoretical calculations and potential energy distribution (PED) analysis. researchgate.net By comparing the experimental spectra with the calculated spectra for each conformer, the conformer present in the sample can be identified. nih.gov In cases where multiple conformers coexist at room temperature, their relative populations can often be estimated from the relative intensities of their characteristic vibrational bands.
For this compound, the vibrational spectrum can be divided into regions corresponding to the benzofuran ring, the C-H bonds, and the trifluoromethyl group.
Expected Vibrational Modes for this compound
The following table outlines the expected vibrational modes and their approximate frequency ranges based on data from benzofuran derivatives and compounds containing trifluoromethyl groups. researchgate.netoatext.comnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected in | Comments |
| C-H Stretching (aromatic) | 3100 - 3000 | FT-IR, Raman | Vibrations of the C-H bonds on the benzene part of the benzofuran ring. |
| C=C Stretching (aromatic) | 1650 - 1450 | FT-IR, Raman | Stretching vibrations within the benzene and furan rings. researchgate.net |
| CF₃ Symmetric Stretching | ~1150 | FT-IR, Raman | A strong, characteristic band for the trifluoromethyl group. nih.gov |
| CF₃ Asymmetric Stretching | ~1250 - 1280 | FT-IR, Raman | Typically a very strong and broad absorption in the IR spectrum. nih.gov |
| C-O-C Stretching | 1270 - 1050 | FT-IR, Raman | Vibrations of the ether linkage within the furan ring. |
| C-H In-plane Bending | 1300 - 1000 | FT-IR, Raman | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |
| CF₃ Deformation/Rocking | 800 - 600 | FT-IR, Raman | Bending and rocking motions of the trifluoromethyl group. |
| C-H Out-of-plane Bending | 900 - 675 | FT-IR, Raman | These bands are often strong in the IR spectrum and are characteristic of the substitution pattern on the benzene ring. |
| Ring Puckering/Torsions | < 600 | Raman | Low-frequency modes related to the overall planarity and torsional motions of the benzofuran ring system. |
This table is generated based on characteristic frequencies of related functional groups and is for illustrative purposes. Actual experimental values for this compound may vary.
Research on similar molecules, such as trifluoromethyl chloroformate, has shown that theoretical calculations can accurately predict the existence of different conformers (e.g., syn and anti forms) and their relative energies. conicet.gov.ar In that study, vibrational spectroscopy was able to identify a high-energy conformer that was present only under specific matrix isolation conditions, demonstrating the sensitivity of the technique. conicet.gov.ar Similarly, for this compound, a combined experimental and computational approach would be essential to definitively characterize its conformational preferences and the associated vibrational signatures.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. arxiv.org By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 7-(Trifluoromethyl)benzofuran. hi.is
DFT calculations allow for the visualization and analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net For instance, in related benzofuran (B130515) derivatives, the distribution of HOMO and LUMO has been used to understand their electronic transitions and reactivity patterns. researchgate.net
The electron density distribution, also obtainable from DFT, reveals the regions of a molecule that are electron-rich or electron-poor. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. The trifluoromethyl group (CF3), being a strong electron-withdrawing group, significantly influences the electron density distribution in the benzofuran ring system. beilstein-journals.org This effect is expected to render the aromatic ring more electron-deficient compared to unsubstituted benzofuran.
DFT is instrumental in mapping the potential energy surfaces of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states. tau.ac.il By identifying the minimum energy pathways, researchers can predict the feasibility and mechanism of a given reaction. For example, in the synthesis of benzofuran derivatives, DFT has been used to study the energetics of cyclization reactions, providing insights into the reaction mechanism. acs.org While specific studies on the energetic profiling of reaction pathways involving this compound are not extensively documented in the provided search results, the methodology is broadly applicable to understand its synthesis and reactivity.
Quantum Theory of Atoms In Molecules (QTAIM) Analysis of Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the topology of the electron density to characterize chemical bonding and other interactions within a molecule. up.ac.za QTAIM defines atoms as spatial regions based on the gradient of the electron density and allows for the identification of bond critical points (BCPs), which are indicative of interactions between atoms.
In the context of substituted benzofurans, QTAIM analysis has been employed to investigate intramolecular interactions, such as hydrogen bonds and other non-covalent interactions. northeastern.eduuj.ac.za For this compound, QTAIM could be used to quantify the nature of the interactions between the trifluoromethyl group and the adjacent atoms of the benzofuran core, providing insights into its conformational preferences and stability. The analysis of electron density at the BCPs can reveal the strength and nature (covalent, ionic, or van der Waals) of these interactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. pitt.edu By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule. mpg.de
For a molecule like this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. rsc.org Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. researchgate.net These simulations can provide insights into solvation effects and the binding modes of the molecule to a protein's active site, for example. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be compared with experimental data to validate the computed structure and properties. tau.ac.il
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. researchgate.net Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. tau.ac.il Comparing the calculated shifts with experimental spectra can aid in the assignment of signals and confirm the molecular structure. nih.gov
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. acs.org The predicted IR spectrum for this compound can be compared with the experimental spectrum to confirm the presence of characteristic vibrational modes, such as the C-F stretches of the trifluoromethyl group and the vibrations of the benzofuran ring.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available | Data not available |
| ¹⁹F NMR Chemical Shift (ppm) | Data not available | Data not available |
| IR Frequency (cm⁻¹) | Data not available | Data not available |
| This table is a template and will be populated as specific computational data for this compound becomes available. |
Theoretical Studies of Structure-Property Relationships
Theoretical studies play a crucial role in establishing structure-property relationships, which are fundamental to the design of new molecules with desired characteristics. acs.org By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can identify key structural features that govern its behavior.
For this compound, theoretical studies can investigate how the position and electronic nature of the trifluoromethyl group influence various properties, such as its dipole moment, polarizability, and electronic absorption spectrum. researchgate.net For instance, the strong electron-withdrawing nature of the CF3 group is expected to have a significant impact on the molecule's nonlinear optical (NLO) properties. nih.gov Computational studies can quantify these effects and guide the synthesis of new benzofuran derivatives with enhanced properties for applications in materials science or medicinal chemistry. mdpi.com
Applications in Advanced Materials Science
Development of Electronic Materials
The benzofuran (B130515) heterocycle is a key structural motif in a variety of organic materials developed for electronic and optoelectronic applications. mdpi.com When functionalized with a trifluoromethyl group, as in 7-(trifluoromethyl)benzofuran, the resulting electronic properties make it a promising candidate for organic semiconductors. These materials are integral to the construction of devices such as field-effect transistors and other photoelectronic systems. acs.org The strategic placement of the trifluoromethyl group on the benzofuran ring system allows for fine-tuning of the material's performance characteristics.
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its inclusion in the benzofuran structure at the 7-position profoundly influences the molecule's electronic landscape.
Inductive Effect : The high electronegativity of the fluorine atoms causes the -CF₃ group to strongly pull electron density away from the benzofuran ring system through an inductive effect. nih.govontosight.ai This effect can enhance the electrophilic character of the molecule and alter its reactivity profile. ontosight.aicymitquimica.com
Enhanced Stability and Lipophilicity : The -CF₃ group is known to increase the metabolic stability and lipophilicity of molecules. cymitquimica.com In the context of materials science, enhanced stability is a crucial attribute for the longevity and reliability of organic electronic devices. Increased lipophilicity can also influence solubility and processing characteristics.
Modulation of Energy Levels : By withdrawing electron density, the trifluoromethyl group can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the benzofuran system. This modulation is critical for designing organic semiconductors with appropriate energy gaps for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The table below summarizes the key effects of the trifluoromethyl group on the properties of benzofuran-based compounds.
| Property Affected | Influence of Trifluoromethyl (-CF₃) Group | Citation(s) |
| Electron Density | Strongly electron-withdrawing, reduces electron density on the aromatic core. | nih.govontosight.ai |
| Reactivity | Alters the reactivity profile, potentially enhancing electrophilicity. | ontosight.aicymitquimica.com |
| Lipophilicity | Increases lipophilicity, affecting solubility and membrane penetration. | cymitquimica.com |
| Molecular Stability | Enhances metabolic and chemical stability. | cymitquimica.com |
| Energy Levels (HOMO/LUMO) | Lowers the energy of frontier molecular orbitals. | nih.gov |
Utilization in Liquid Crystal Technologies
The introduction of fluorine atoms is a widely used strategy in the design of modern liquid crystal (LC) materials for display applications. researchgate.net The incorporation of a trifluoromethyl group, as seen in this compound, can impart desirable properties to liquid crystal molecules. The significant dipole moment associated with the C-F bonds in the -CF₃ group can lead to a high dielectric anisotropy (Δε), a critical parameter for controlling the switching behavior of LCs in a display. researchgate.netresearchgate.net
While specific research on this compound in liquid crystals is not extensively documented, the principles of LC design suggest its potential. The benzofuran core provides the rigid, linear shape (mesogenic character) necessary for the formation of liquid crystalline phases. whiterose.ac.uk The terminal -CF₃ group would contribute to a strong negative dielectric anisotropy, making it a potentially useful component in LC mixtures for display modes like vertically aligned (VA) or polymer sustained alignment (PSA) technologies. researchgate.netgoogle.com The strategic placement of fluorine substituents is known to modify melting points and broaden the temperature range over which the desired nematic phase exists. researchgate.net
Role as Structural Units in Functional Polymers and Semiconducting Fused Polycyclic Furans
Trifluoromethylated benzofurans serve as foundational units for the synthesis of more complex functional materials, including polymers and semiconducting fused polycyclic furans. The benzofuran moiety can be incorporated into polymer backbones, where the trifluoromethyl group can enhance the thermal stability and chemical resistance of the resulting polymer, making it suitable for coatings and plastics in harsh environments.
In the realm of organic electronics, fused polycyclic furans like benzodifurans (BDFs) have emerged as excellent organic semiconductors. nih.gov These materials possess electronic structures similar to polyaromatic hydrocarbons and exhibit high charge carrier mobility. nih.gov The synthesis of these complex structures often involves the coupling of smaller building blocks. This compound can act as such a precursor, with the -CF₃ group serving to modify the electronic properties of the final fused system. The development of π-extended heteroaromatic compounds, which are crucial for optoelectronic applications, often relies on the cyclization and coupling of substituted precursors like fluorinated benzofurans. oup.com Research has shown that fused furan (B31954) derivatives can act as high-performance hole-transporting materials in OLEDs and as active materials in organic field-effect transistors (OFETs) with high mobility. nih.gov
Design of Fluorescent Probes Incorporating Trifluoromethylated Benzofuran Moieties
The unique photophysical properties of certain benzofuran derivatives make them ideal candidates for the development of fluorescent probes. The trifluoromethyl group plays a dual role in this application: it modulates the electronic properties to fine-tune the fluorescence emission, and the ¹⁹F nucleus provides a signal for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Researchers have successfully developed a dual-mode probe by attaching a trifluoromethyl-benzofuran group to a nucleoside, such as 2'-deoxyuridine. nih.govresearchgate.net This innovative probe serves as both a fluorescent reporter and a ¹⁹F NMR label. nih.gov It has been effectively used to study the complex structures of nucleic acids like G-quadruplexes and i-motifs and to monitor conformational changes in RNA induced by antibiotics. nih.govresearchgate.net The probe, derived by conjugating trifluoromethyl-benzofuran at the C5 position of uridine (B1682114) (TFBF-UTP), is minimally invasive to the structure of the nucleic acid and sensitively reports on binding events that other common probes, like 2-aminopurine, fail to detect. nih.gov
The key features of this trifluoromethyl-benzofuran-based probe are detailed below.
| Feature | Description | Application Benefit | Citation(s) |
| Dual-Mode Detection | Functions as both a fluorescent and a ¹⁹F NMR probe. | Allows for comprehensive analysis of molecular structure and conformation using two complementary techniques. | nih.govresearchgate.net |
| Environmental Sensitivity | Fluorescence parameters change in response to the local environment. | Enables the monitoring of conformational changes, such as the transition from a random coil to an i-motif structure in DNA. | researchgate.net |
| Structural Integrity | The probe is structurally minimally invasive when incorporated into nucleic acids. | Faithfully reports on the natural structure and dynamics without significant perturbation. | nih.govresearchgate.net |
| High-Fidelity Reporting | Successfully detects the binding of various aminoglycoside antibiotics to bacterial RNA. | Provides a valuable tool for screening new RNA-binding molecules and potential therapeutics. | nih.gov |
Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar
Molecular Mechanisms of Action in Target Pathways (in vitro studies)
In vitro studies have revealed that 7-(trifluoromethyl)benzofuran derivatives exert their biological effects through a variety of molecular mechanisms, including the inhibition of protein kinases, modulation of cellular processes, interference with enzymatic activities, and induction of reactive oxygen species.
Inhibition of Protein Kinases
Benzofuran-based compounds have been identified as inhibitors of several protein kinases crucial in cancer cell signaling pathways. nih.govnih.govtandfonline.commdpi.com These include Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), mammalian Target of Rapamycin (mTOR), Pim-1, Src Kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govtandfonline.commdpi.comtandfonline.com
Novel oxindole (B195798)/benzofuran (B130515) hybrids have been synthesized and evaluated as dual inhibitors of CDK2 and GSK-3β. nih.gov Certain N1-unsubstituted oxindole derivatives demonstrated potent cytotoxic activity against breast cancer cell lines, with some compounds showing significant dual inhibitory activity against both CDK2 and GSK-3β. nih.gov For instance, compounds 5d and 5f exhibited IC50 values of 37.77 nM and 52.75 nM for CDK2, and 32.09 nM and 40.13 nM for GSK-3β, respectively. nih.gov Similarly, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors, with the m-trifluoromethyl derivative 9h showing potent inhibition with an IC50 of 40.91 nM. nih.gov
In the context of VEGFR-2 inhibition, certain benzofuran derivatives have shown promising results. tandfonline.comresearchgate.net For example, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d ) displayed a higher anti-VEGFR-2 activity than the reference drug Sorafenib. researchgate.net Additionally, benzofurans 4b , 15a , and 16a demonstrated good VEGFR-2 inhibitory activity with IC50 values of 77.97, 132.5, and 45.4 nM, respectively. tandfonline.com
The table below summarizes the inhibitory activities of selected benzofuran derivatives against various protein kinases.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 5d | CDK2 | 37.77 | - | nih.gov |
| 5d | GSK-3β | 32.09 | - | nih.gov |
| 5f | CDK2 | 52.75 | - | nih.gov |
| 5f | GSK-3β | 40.13 | - | nih.gov |
| 9h | CDK2 | 40.91 | - | nih.gov |
| 6d | VEGFR-2 | 1.00 x 10-3 µM | - | researchgate.net |
| 4b | VEGFR-2 | 77.97 | - | tandfonline.com |
| 15a | VEGFR-2 | 132.5 | - | tandfonline.com |
| 16a | VEGFR-2 | 45.4 | - | tandfonline.com |
Modulation of Cellular Processes
The anticancer effects of benzofuran derivatives are often linked to their ability to modulate key cellular processes such as apoptosis, cell cycle arrest, and tubulin polymerization. mdpi.comunife.itmdpi.com
Apoptosis Induction: Numerous studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. mdpi.comunife.it For instance, compounds 22 and 25 were found to cause a significant increase in nuclear condensation, a hallmark of apoptosis. mdpi.com Western blot analysis revealed that these compounds down-regulated the anti-apoptotic protein Bcl-2 and up-regulated the pro-apoptotic protein Bax, further confirming their role in inducing apoptosis. mdpi.com Similarly, compounds 69a , 69b , and 70 led to a significant increase in late apoptotic cells. mdpi.com The novel benzofuran derivative, BL-038, has been shown to induce apoptosis in human chondrosarcoma cells. researchgate.net
Cell Cycle Arrest: Benzofuran derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. nih.govmdpi.commdpi.com For example, compounds 10g and 10h caused a significant increase in the sub-G1 peak in cell lines, indicating apoptosis-mediated growth inhibition. mdpi.com The potent compounds 5d–f were found to cause cell cycle arrest in the G2/M phase in MCF-7 cells. nih.gov Other studies have also reported G2/M phase arrest induced by benzofuran derivatives, which is a characteristic of agents that interfere with microtubule function. tandfonline.commdpi.com
Tubulin Polymerization: A significant mechanism of action for several anticancer benzofuran derivatives is the inhibition of tubulin polymerization. mdpi.commdpi.com These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division. mdpi.com Compound 35g , for example, exhibited a potent inhibitory effect on tubulin polymerization with an IC50 of 1.1 µM. mdpi.com Similarly, compound 10h was a highly potent inhibitor of tubulin polymerization, with an IC50 value of 0.56 µM. mdpi.com
Interference with Enzymatic Activities
Beyond protein kinases, this compound derivatives have been shown to inhibit other enzymes, including carbonic anhydrase and lysine-specific histone demethylase 1A.
Carbonic Anhydrase Inhibition: Benzofuran-based compounds have been developed as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govtandfonline.com A series of benzofuran-based sulfonamides were designed as CA inhibitors, with compounds 11b and 17 (2-methylbenzofuran sulfonamides) and 28b , 29a , and 30 (5-bromobenzofuran sulfonamides) showing potent inhibition of CA IX in the nanomolar range. nih.gov Notably, compounds 11b and 28b exhibited good selectivity for CA IX over the off-target CA II isoform. nih.gov
Lysine-specific Histone Demethylase 1A (LSD1) Inhibition: Benzofuran derivatives have also been identified as inhibitors of Lysine-specific Histone Demethylase 1A (LSD1), an enzyme implicated in cancer. nih.govnih.gov Based on a known LSD1 inhibitor, a series of benzofuran derivatives were designed, with compound 15 showing excellent LSD1 inhibition with an IC50 value of 65 nmol/L. nih.gov
Induction of Reactive Oxygen Species (ROS)
Some benzofuran derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS) within cancer cells. nih.govresearchgate.netresearchgate.net Elevated ROS levels can lead to oxidative stress, cellular damage, and ultimately, apoptosis. For instance, the novel benzofuran derivative BL-038 was found to induce ROS production in human chondrosarcoma cells. researchgate.net Another study showed that certain benzofuran derivatives have pro-oxidative effects, increasing ROS levels in cancer cells. researchgate.net
Haemozoin Inhibition Mechanisms (for antiplasmodial research)
In the context of antimalarial research, a key mechanism of action for certain quinoline-containing compounds is the inhibition of haemozoin formation. scielo.org.zanih.gov The parasite Plasmodium falciparum detoxifies heme, a toxic byproduct of hemoglobin digestion, by converting it into an insoluble crystalline form called hemozoin. nih.gov Drugs that inhibit this process lead to the accumulation of toxic heme, which kills the parasite. nih.gov The presence of an electron-withdrawing group, such as a trifluoromethyl group, at the 7-position of the quinoline (B57606) ring has been associated with increased efficacy in compounds that inhibit haemozoin formation. scielo.org.za In a study of quinoline-benzofuran hybrids, compounds were tested for their ability to inhibit the formation of synthetic hemozoin (β-hematin), indicating their potential to target the heme detoxification pathway of the parasite. scielo.org.za
Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Benzofuran Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. mdpi.comvulcanchem.commdpi.comnih.gov
For benzofuran derivatives, several structural features have been identified as important for their anticancer activity. The substitution pattern on the benzofuran core and the nature of the substituents play a significant role.
Substitution at C-2 and C-3: The C-2 and C-3 positions of the benzofuran ring are common sites for modification. For instance, the incorporation of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been shown to be important for the antiproliferative activity of some benzofuran derivatives. mdpi.com In other series, a methyl group at the C-3 position has been found to be favorable. mdpi.com
Substitution on the Benzene (B151609) Ring of Benzofuran: The position of substituents on the benzene part of the benzofuran ring also affects activity. For example, a methoxy (B1213986) group at the C-6 position was found to be more potent than at the C-7 position. mdpi.com
The Trifluoromethyl Group: The trifluoromethyl group is a key feature in many active compounds. Its electron-withdrawing nature can influence the electronic properties of the molecule and its interactions with biological targets. scielo.org.za In antimalarial quinoline-benzofuran hybrids, a trifluoromethyl group at the 7-position of the quinoline moiety is associated with enhanced efficacy against P. falciparum. scielo.org.za
Linker and Terminal Groups: In hybrid molecules, the nature of the linker connecting the benzofuran scaffold to other moieties is critical. For instance, in a series of quinoline-benzofuran hybrids, an amide linkage was found to be an order of magnitude more efficacious than an ester linkage in in vitro studies. scielo.org.za In the case of oxindole/benzofuran hybrids designed as CDK2/GSK-3β inhibitors, N1-unsubstituted oxindole derivatives were more active, as N1-substitution hindered key interactions with the hinge region of the kinases. nih.gov
Impact of Trifluoromethyl Group Position and Substitutions on Biological Efficacy
The trifluoromethyl (-CF3) group is a key pharmacophore that significantly influences the biological properties of organic molecules due to its high electronegativity, metabolic stability, and lipophilicity. ontosight.airesearchgate.net Its incorporation into the benzofuran scaffold can profoundly affect the molecule's interaction with biological targets, often enhancing its efficacy. nih.gov
The position of the -CF3 group on the benzofuran ring is a critical determinant of its biological activity. For instance, studies on various benzofuran derivatives have shown that the placement of this electron-withdrawing group can modulate activities such as anticancer and enzyme inhibitory effects. ontosight.ai The strong electron-withdrawing nature of the -CF3 group increases the electron deficiency of the benzofuran core, which can enhance its reactivity towards nucleophilic aromatic substitution. This property can be crucial for the compound's mechanism of action, which may involve interactions with specific biological receptors or enzymes. evitachem.com
Furthermore, the metabolic stability conferred by the fluorine atoms reduces oxidative degradation, prolonging the compound's half-life in biological systems. This enhanced stability can lead to more sustained therapeutic effects. The increased lipophilicity due to the -CF3 group can also improve membrane permeability, allowing the compound to more effectively reach its intracellular targets. nih.gov
Research has demonstrated that substituting other groups on the benzofuran ring, in conjunction with the -CF3 group, can lead to synergistic effects on biological activity. For example, the presence of a hydroxyl group at the C-6 position and a benzylidene group substituted with a trifluoromethyl group at the C-2 position in certain benzofuran derivatives suggests potential for significant biological activity. ontosight.ai Docking studies of some trifluoromethyl-containing ligands have suggested that the -CF3 group can participate in forming halogen and hydrogen bonds with protein targets, thereby increasing the number of interactions and enhancing biological activity. nih.gov
Table 1: Impact of Trifluoromethyl Group on Biological Activity of Benzofuran Derivatives
| Compound Feature | Observed Effect on Biological Activity | Plausible Mechanism | Citation |
|---|---|---|---|
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability. | Increased membrane permeability and reduced oxidative degradation. | nih.gov |
| Trifluoromethyl group | Increases electron deficiency of the benzofuran core. | Enhanced reactivity towards nucleophilic aromatic substitution. | |
| Trifluoromethyl group | Can form halogen and hydrogen bonds with protein targets. | Increased number of interactions with the biological target. | nih.gov |
| 5-Trifluoromethyl group | Reduced osteoblastogenic activity in a specific series. | The electron-withdrawing nature may be unfavorable for interaction with the target protein in this context. | jst.go.jp |
Role of Benzofuran Ring Substituents (e.g., C-2, C-5, C-7) in Biological Modulation
Substituents at various positions on the benzofuran ring play a pivotal role in modulating the biological activity of the resulting derivatives. The nature and position of these substituents can influence the compound's electronic properties, steric hindrance, and ability to form specific interactions with biological targets. nih.gov
C-2 Position: The C-2 position of the benzofuran ring is a frequent site for substitution and has been identified as a key locus for influencing cytotoxic and antibacterial activities. rsc.orgmdpi.com Preliminary SAR studies have indicated that an ester group at the C-2 position is important for the cytotoxic activity of certain benzofuran compounds. rsc.org The introduction of heterocyclic substituents at this position has also been shown to affect cytotoxicity. rsc.orgmdpi.com For antibacterial activity, the presence of a phenyl group at the C-2 position is often associated with enhanced efficacy. rsc.org
C-5 Position: The C-5 position is another critical site for substitution that can significantly impact biological activity. The introduction of substituents such as hydroxyl groups, halogens, and amino groups at this position is closely related to the antibacterial activity of benzofurans. rsc.org For example, in a series of benzofuran derivatives, the presence of two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring resulted in excellent antibacterial activity. nih.gov Conversely, in a study of compounds with osteoblastogenic activity, an unsubstituted C-5 position led to no activity, while the introduction of halogens or a nitrile group resulted in moderate activity. jst.go.jp The absence of a methoxy substituent at C-5 has been shown to lead to lower anticancer activity in certain derivatives. mdpi.com
C-7 Position: The C-7 position also plays a role in modulating the biological profile of benzofuran derivatives. For instance, the introduction of a hydroxyl group at the C-7 position, in conjunction with a C-2 substituent, was found to improve the anticancer activity of a tubulin polymerization inhibitor. nih.gov The hydrogen bond donating capacity of the hydroxyl group at C-7 likely contributes to the pharmacophore's interactions. nih.gov However, in another study, a methoxy group at the C-7 position resulted in lower activity compared to when it was placed at the C-6 position, indicating the positional importance of even similar functional groups. mdpi.com
The interplay between substituents at different positions is also crucial. For example, the relative positions of amino and methoxy groups can lead to significant differences in activity. mdpi.com
Table 2: Influence of Benzofuran Ring Substituents on Biological Activity
| Position | Substituent | Effect on Biological Activity | Citation |
|---|---|---|---|
| C-2 | Ester group | Important for cytotoxic activity. | rsc.org |
| C-2 | Heterocyclic ring | Can modulate cytotoxic activity. | rsc.orgmdpi.com |
| C-2 | Phenyl group | Often enhances antibacterial activity. | rsc.org |
| C-5 | Halogen, Hydroxyl, Amino groups | Closely related to antibacterial activity. | rsc.org |
| C-5 | Methoxy group | Absence led to lower anticancer activity in a specific series. | mdpi.com |
| C-7 | Hydroxyl group | Improved anticancer activity in a tubulin inhibitor. | nih.gov |
| C-6 vs. C-7 | Methoxy group | Higher potency observed with methoxy at C-6 compared to C-7 in one study. | mdpi.com |
Influence of Linker Groups in Conjugated Systems on Molecular Recognition
In the context of antibody-drug conjugates (ADCs), for example, the linker plays a critical role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site. nih.gov While not specific to this compound, the principles derived from ADC research are broadly applicable to other conjugated systems. Studies have shown that different linker chemistries (e.g., attachment to amines, thiols, or carbohydrates) can impact the thermostability of the resulting conjugate. nih.gov
The linker can also directly or indirectly affect the binding of the conjugated molecule to its target. For instance, some conjugation strategies and linkers have been found to have a significant effect on the binding to certain receptors. nih.gov The linker's composition, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can modulate the physicochemical properties of the entire molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
In the design of novel therapeutic agents, the linker can be strategically chosen to contain cleavable moieties that are sensitive to the specific microenvironment of the target tissue, such as enzymes or pH changes. google.com This allows for the controlled release of the active compound, enhancing its efficacy and reducing off-target effects. The structure of the linker can also hinder or facilitate the cleavage of these moieties, providing another layer of control. google.com
While direct studies on the influence of linker groups specifically in conjugated systems of this compound are not extensively detailed in the provided search results, the general principles of linker chemistry in medicinal chemistry are highly relevant. The choice of a linker to connect a this compound unit to another pharmacophore or a targeting moiety would undoubtedly have a profound impact on the resulting conjugate's biological activity and molecular recognition.
Table 3: General Influence of Linker Groups in Conjugated Systems
| Linker Property | Influence on Conjugated System | Example Application | Citation |
|---|---|---|---|
| Length and Flexibility | Affects conformational freedom and optimal positioning in a binding site. | Drug-receptor interactions. | nih.gov |
| Chemical Nature | Impacts stability, solubility, and potential for specific interactions. | Antibody-drug conjugates. | nih.gov |
| Cleavable Moieties | Allows for controlled release of the active compound in a target microenvironment. | Targeted drug delivery. | google.com |
| Composition (e.g., PEG) | Modulates physicochemical properties, pharmacokinetics, and pharmacodynamics. | Improving drug half-life. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Site-Selective Trifluoromethylation
The precise installation of a trifluoromethyl group onto a specific position of an aromatic ring is a significant challenge in synthetic chemistry. For benzofurans, direct trifluoromethylation often results in a mixture of isomers. conicet.gov.ar However, recent advancements are paving the way for more controlled and site-selective methods.
A notable development involves the synthesis of 7-trifluoromethyl-substituted benzofuran (B130515) through a reaction utilizing 2-trifluoromethylphenol and an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA). rsc.org This method proceeds via a C-C bond formation at the sterically unhindered site, leading directly to the desired 7-substituted product. In contrast, using differently substituted phenols like o-cresol (B1677501) under similar conditions can lead to a mixture of products, highlighting the unique utility of the trifluoromethyl-substituted starting material for achieving regioselectivity. rsc.org
Other emerging strategies focus on the direct C-H functionalization of the pre-formed benzofuran ring. While conventional deprotonation of benzofuran typically occurs at the more acidic C2 position, leading to 2-trifluoromethylated products, new catalytic systems are being explored to achieve different regioselectivities. frontiersin.orgfrontiersin.org Copper-catalyzed reactions, for example, have shown high efficiency for the C2-trifluoromethylation of various heterocycles, including benzofuran, often proceeding through a radical mechanism under ambient conditions. frontiersin.orgfrontiersin.org The future in this area lies in designing catalyst and directing-group systems that can override the inherent reactivity of the benzofuran ring to selectively target the C7 position.
Table 1: Comparison of Synthetic Strategies for Trifluoromethylated Benzofurans
| Method | Starting Material(s) | Reagent/Catalyst | Position Selectivity | Key Features | Reference |
|---|---|---|---|---|---|
| Substituent Migration | 2-Trifluoromethylphenol, Alkynyl sulfoxide | Trifluoroacetic anhydride (TFAA) | C7 | Builds the ring with the CF₃ group pre-installed; high regioselectivity. | rsc.org |
| Direct C-H Trifluoromethylation | Benzofuran | CuSO₄·5H₂O | C2 | Direct functionalization of the heterocycle; proceeds via a radical mechanism. | frontiersin.orgfrontiersin.org |
| Dearomatization-Rearomatization | Monoalkylated hydroquinones | Hexafluoroacetylacetone (hfacac) | C2 | Forms a highly functionalized dihydrobenzofuran intermediate that can be converted to the benzofuran. | acs.org |
Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
Understanding the precise mechanism by which trifluoromethylation occurs is paramount for optimizing reaction conditions and designing more efficient catalysts. Advanced spectroscopic techniques are becoming indispensable tools for these mechanistic investigations.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying fluorinated compounds. nih.gov Its high sensitivity and the virtual absence of a natural fluorine background allow for clear detection and quantification of fluorine-containing starting materials, intermediates, and products. researchgate.netacs.org It can be used to monitor reaction kinetics in real-time and to characterize the structure of transient species that may not be isolable. For instance, in the photolysis of fluorinated pharmaceuticals, ¹⁹F-NMR has been used to create complete fluorine mass balances, tracking the transformation of parent compounds into various organofluorine products and fluoride (B91410) ions. acs.org
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-HRMS), provides complementary data for identifying reaction products and by-products. acs.org Techniques like Electrospray Ionization (ESI-MS) can help determine the molecular weights of intermediates and final products, confirming structural assignments made by NMR. scielo.org.za
Mechanistic studies on the copper-catalyzed trifluoromethylation of heterocycles suggest the involvement of radical pathways. frontiersin.orgfrontiersin.org Control experiments can be designed to probe these mechanisms. For example, the addition of radical scavengers to a reaction can determine if a radical intermediate is necessary for product formation. The combination of these kinetic and spectroscopic studies provides a detailed picture of the reaction pathway, such as the proposed mechanism involving the generation of a CF₃ radical, its addition to the heterocycle, and subsequent catalyst regeneration. frontiersin.org
Applications of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The design of novel molecules for specific applications in medicine and materials science is a complex, multi-parameter optimization problem. Artificial Intelligence (AI) and Machine Learning (ML) are transforming this process by enabling rapid, in silico design and property prediction. springernature.com
Generative AI models can explore vast areas of chemical space to design novel molecules from scratch (de novo design). nih.gov These models, often based on deep learning architectures, can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. springernature.comnih.gov They can then be fine-tuned to generate new structures with a high probability of possessing desired characteristics, such as binding affinity to a specific biological target or having a specific optoelectronic profile. For a target like 7-(trifluoromethyl)benzofuran, a generative model could suggest novel substitutions on the benzofuran core to optimize its properties for a particular application.
Predictive ML models , such as Quantitative Structure-Activity Relationship (QSAR) models, establish statistically significant relationships between a compound's chemical structure and its biological activity or physical properties. acs.org These models can be used to screen virtual libraries of thousands or millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. This approach significantly accelerates the discovery process. acs.org The combination of generative and predictive models creates a powerful workflow: a generative model proposes novel candidates, and a predictive model rapidly evaluates their potential, allowing researchers to focus resources on the most promising compounds. springernature.com
Exploration of Novel Biological Targets and Pathways
Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.net The incorporation of a trifluoromethyl group often enhances potency and improves pharmacokinetic properties like metabolic stability. pnas.org Researchers are actively exploring novel biological targets for trifluoromethyl-containing benzofurans.
Recent studies have identified Lysine-specific demethylase 1 (LSD1) as a promising therapeutic target for cancer. nih.gov A series of novel benzofuran derivatives were designed and synthesized as LSD1 inhibitors. One of the most potent compounds from this series exhibited excellent inhibitory activity against LSD1 at the molecular level and potent anti-proliferation activity against several human cancer cell lines, including breast (MCF-7) and lung (H460) cancer. nih.gov
Another critical target in cancer therapy is Cyclin-dependent kinase 2 (CDK2) . A series of 3-(piperazinylmethyl)benzofuran derivatives, some featuring trifluoromethylphenyl moieties, were designed as novel type II CDK2 inhibitors. nih.gov These inhibitors work by binding to an allosteric pocket, a less-conserved region of the enzyme, which can offer advantages in selectivity over traditional inhibitors. Several of these compounds showed potent CDK2 inhibition and significant antiproliferative activity against pancreatic (Panc-1) and breast (MCF-7) cancer cells, while showing low toxicity to normal cells. nih.gov
Table 2: Biological Activity of Trifluoromethyl-Containing Benzofuran Derivatives
| Compound Class | Target | Most Potent Compound Example | Activity (IC₅₀) | Cancer Cell Line | Reference |
|---|---|---|---|---|---|
| Substituted Benzofurans | LSD1 | Compound 17i | 0.065 µM (LSD1); 2.90 µM (cell) | MCF-7 (Breast) | nih.gov |
These findings underscore the potential of the trifluoromethyl-benzofuran scaffold in oncology and highlight a clear future direction: the continued design and synthesis of derivatives to probe other disease-relevant targets and pathways.
Design of Next-Generation Materials with Tailored Optoelectronic Properties
The unique electronic properties of the trifluoromethyl group make it a valuable substituent for designing next-generation organic materials for electronic and photonic applications. researchgate.net The strong electron-withdrawing nature of the CF₃ group can be used to tune the energy levels of a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO gap is critical for controlling a material's color, charge transport characteristics, and efficiency in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.net
Research into trifluoromethylated materials has shown that the CF₃ group can serve as an effective electron-acceptor building block. researchgate.net For example, in the design of materials for Thermally Activated Delayed Fluorescence (TADF), an important mechanism for high-efficiency OLEDs, the inclusion of CF₃ groups was found to tune optoelectronic properties and lead to significantly higher device efficiencies. researchgate.net
While much of the work has focused on other core structures, the principles are directly applicable to the this compound system. researchgate.netchemscene.com By strategically incorporating this building block into larger conjugated systems, such as polymers or covalent organic frameworks (COFs), it should be possible to create novel materials with precisely tailored optoelectronic properties. uni-muenchen.de Future research will likely focus on synthesizing and characterizing such materials, evaluating their photophysical properties (e.g., absorption and emission spectra, quantum yields), and assessing their performance in electronic devices.
Q & A
Q. What established synthetic routes are available for 7-(Trifluoromethyl)benzofuran, and how do reaction conditions influence yield and purity?
A two-step strategy involving hydroxybenzofuran intermediates is commonly employed. For example, hydroxybenzofuran precursors (e.g., 7-HBF) are synthesized via Claisen rearrangement or cyclization, followed by trifluoromethylation using reagents like CF₃I or Umemoto’s reagent under palladium catalysis . Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) critically affect regioselectivity and yield. Purification via column chromatography (PE/CH₂Cl₂) is recommended to isolate the target compound with >95% purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- NMR : ¹H and ¹³C NMR are used to confirm regiochemistry. The trifluoromethyl group at position 7 shows a distinct ¹³C signal at ~120 ppm (q, J = 280 Hz), while benzofuran protons resonate between δ 6.8–7.5 ppm .
- LCMS/HPLC : LCMS (e.g., m/z 215 [M+H]⁺) and reverse-phase HPLC (retention time 1.29–1.58 minutes under SMD-TFA05 conditions) validate molecular weight and purity .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Common assays include:
- Enzyme inhibition : IC₅₀ determination against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric methods .
- Receptor binding : Radioligand displacement assays (e.g., nicotinic acetylcholine receptors) with competitive binding curves analyzed via nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies often arise from structural modifications or assay conditions. For example:
- Substituent effects : Electron-withdrawing groups at position 5 reduce DHODH inhibition (IC₅₀ > 10 µM), while electron-donating groups enhance activity (IC₅₀ < 1 µM) .
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Cross-validate results with orthogonal methods like SPR or ITC .
Q. What computational strategies predict the pharmacokinetic properties of this compound-based drug candidates?
- ADMET modeling : Tools like SwissADME predict logP (~2.8) and bioavailability (30–50%), aligning with experimental Caco-2 permeability data .
- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation) are modeled using docking simulations (AutoDock Vina) and validated via hepatic microsome assays .
Q. How do metabolic pathways influence the pharmacological profile of this compound derivatives?
Key pathways include:
- Phase I metabolism : Oxidative defluorination at the CF₃ group, detected via LC-HRMS (m/z shift from 215 to 197) .
- Phase II conjugation : Glucuronidation of hydroxylated metabolites, confirmed by β-glucuronidase treatment and UPLC-MS/MS .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize trifluoromethylation yields. For example, a Box-Behnken design can model temperature, catalyst loading, and solvent effects .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of benzofuran ring protons .
Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
